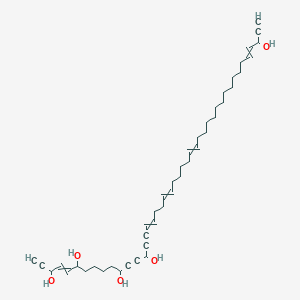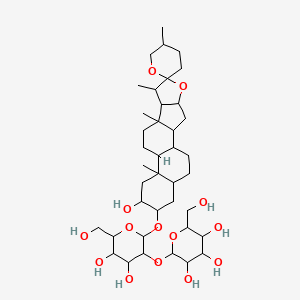
Schidigerasaponin F2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Schidigerasaponin F2 involves the extraction from the rhizomes of Anemarrhena asphodeloides. The process typically includes the following steps :
Extraction: The rhizomes are subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using column chromatography techniques, such as silica gel or ODS (octadecylsilane) columns.
Isolation: The purified extract is further isolated using preparative high-performance liquid chromatography (HPLC) to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of large-scale chromatography and advanced purification methods ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Schidigerasaponin F2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Schidigerasaponin F2 has a wide range of scientific research applications, including :
Chemistry: Used as a reference compound in the study of steroidal saponins and their derivatives.
Biology: Investigated for its role in plant defense mechanisms and response to wounding.
Medicine: Studied for its potential anti-inflammatory, anti-arthritic, and anti-proliferative activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Schidigerasaponin F2 exerts its effects by inhibiting ADP-induced platelet aggregation . The molecular targets and pathways involved include:
Platelet Aggregation Pathway: this compound interferes with the signaling pathways that lead to platelet aggregation, thereby preventing clot formation.
Steroidal Saponin Pathway: The compound interacts with specific receptors and enzymes involved in the biosynthesis and regulation of steroidal saponins.
Comparison with Similar Compounds
Schidigerasaponin F2 is unique among steroidal saponins due to its specific biological activities and molecular structure. Similar compounds include :
- Timosaponin BI
- Timosaponin BII
- Timosaponin BIII
- Timosaponin AIII
- Anemarsaponin F
- Sarsasapogenin
These compounds share structural similarities but differ in their biological activities and specific applications.
Properties
CAS No. |
267003-05-4 |
|---|---|
Molecular Formula |
C39H64O14 |
Molecular Weight |
756.9 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O14/c1-17-7-10-39(48-16-17)18(2)28-25(53-39)12-22-20-6-5-19-11-24(23(42)13-38(19,4)21(20)8-9-37(22,28)3)49-36-34(32(46)30(44)27(15-41)51-36)52-35-33(47)31(45)29(43)26(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3 |
InChI Key |
ZGVRGXGXZKITGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13393688.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B13393709.png)
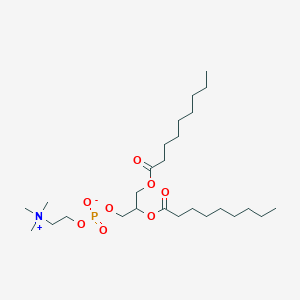
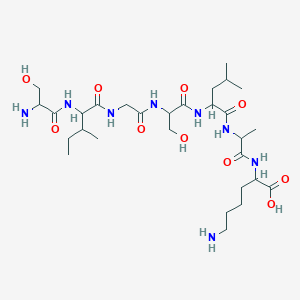
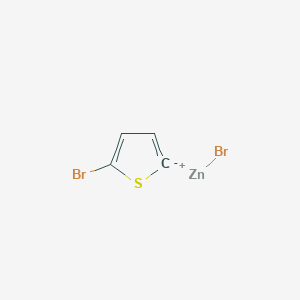
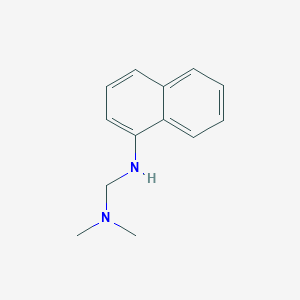
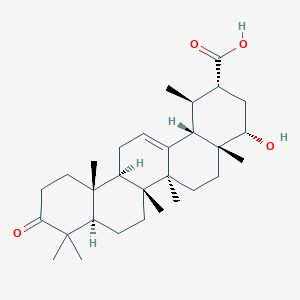
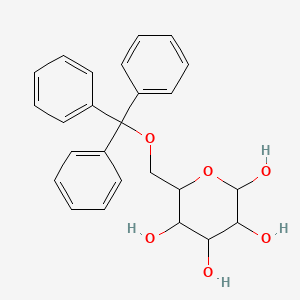
![5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide](/img/structure/B13393740.png)
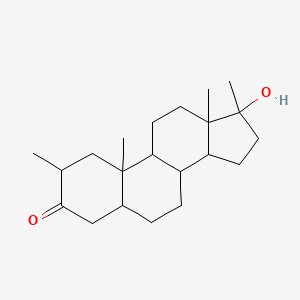
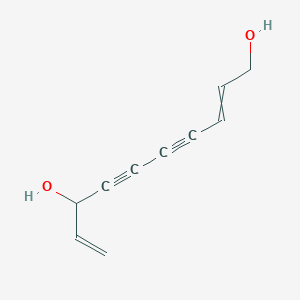

![methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B13393757.png)
